Methods of Synthesis
The synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone involves several key steps:
This multi-step process allows for the selective formation of 2-Amino-2'-fluoro-5-nitrobenzophenone while minimizing byproducts.
Molecular Structure
The molecular structure of 2-Amino-2'-fluoro-5-nitrobenzophenone features:
Nc1ccc(cc1C(=O)c2ccccc2F)[N+](=O)[O-]
, indicating the arrangement of atoms within the molecule .Reactions Involving 2-Amino-2'-fluoro-5-nitrobenzophenone
The compound participates in various chemical reactions:
Mechanism of Action
The mechanism through which 2-Amino-2'-fluoro-5-nitrobenzophenone operates involves:
Scientific Applications
CAS No.: 24622-61-5
CAS No.: 10441-87-9
CAS No.:
CAS No.:
CAS No.: 33157-07-2
CAS No.: 63719-82-4